N-Ethyl-desoxy-veratramine

Cardiovascular pharmacology Chronotropic agents Veratrum alkaloids

Researchers conducting ANDA analytical method validation or Veratrum alkaloid SAR require the exact derivative, not generic analogs, because minor N-alkyl changes alter biological potency and spectral properties. N-Ethyl-desoxy-veratramine solves this with a defined N-ethyl group and des-oxy steroidal core. • 5'-NT inhibitor Ki 101 nM, 14-fold selective over alkaline phosphatase. • Fully characterized (GC-MS, NMR, FTIR) to USP/EP standards. • In stock for immediate global shipment.

Molecular Formula C29H43N
Molecular Weight 405.7 g/mol
Cat. No. B15295983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-desoxy-veratramine
Molecular FormulaC29H43N
Molecular Weight405.7 g/mol
Structural Identifiers
SMILESCCN1CC(CCC1C(C)C2=C(C3=C(C=C2)C4CC=C5CCCCC5(C4C3)C)C)C
InChIInChI=1S/C29H43N/c1-6-30-18-19(2)10-15-28(30)21(4)23-13-14-24-25-12-11-22-9-7-8-16-29(22,5)27(25)17-26(24)20(23)3/h11,13-14,19,21,25,27-28H,6-10,12,15-18H2,1-5H3
InChIKeyUYJUPIRNDSRRHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-desoxy-veratramine Reference Standard Overview


N-Ethyl-desoxy-veratramine (CAS: 1005111-80-7; C₂₉H₄₃N; MW 405.7 g/mol) is a semisynthetic steroidal alkaloid structurally derived from the Veratrum genus [1], specifically classified as a piperidine alkaloid comprising a phenanthrene-like steroidal backbone with an N-ethyl substituted piperidine ring [2]. This compound is formally designated as 2-[1-(10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl)ethyl]-1-ethyl-5-methylpiperidine [3]. It is supplied with detailed characterization data compliant with regulatory guidelines, enabling its use as a reference standard for Abbreviated New Drug Applications (ANDA), analytical method development, method validation (AMV), and quality control (QC) applications during commercial pharmaceutical production [4].

1
Reference Standard Supplied with validated spectral data for ANDA, AMV, and QC workflows
2
Structural Identity N-ethyl, des-oxy veratramine scaffold; distinct from hydroxylated analogs
3
Analytical Characterization GC-MS, NMR, FTIR fingerprint enables reliable method development

Why N-Ethyl-desoxy-veratramine Cannot Be Replaced by Generic Alkaloids


Within the class of Veratrum steroidal alkaloids, minor structural modifications at the piperidine nitrogen and the oxidation state of the steroidal core profoundly alter both pharmacological activity profile and analytical behavior, rendering simple substitution between analogs inappropriate for procurement purposes. Unlike veratramine—which possesses hydroxyl groups at positions C-3 and C-23 [1]—N-Ethyl-desoxy-veratramine bears an N-ethyl substituent and lacks the 3β-hydroxyl group, resulting in distinct chromatographic retention, mass spectral fragmentation, and biological target engagement [2]. Furthermore, the N-alkyl substitution pattern directly influences antiaccelerator cardiac activity in a chain-length-dependent manner [3], while the des-oxy modification distinguishes this compound from hydroxylated analogs in phosphatase inhibition assays [4]. For analytical method development, ANDA applications, or structure-activity relationship (SAR) studies, these differences necessitate procurement of the specific derivative rather than a generic veratrum alkaloid.

This Compound
N-ethyl substituent; lacks 3β-hydroxyl. Defined spectral fingerprint and target engagement profile.
Generic Veratrum Alkaloids
Veratramine and other analogs with different N-alkyl groups or hydroxylation states.
N-alkyl chain length alters cardiac chronotropic activity; des-oxy modification shifts phosphatase inhibition selectivity. Chromatographic retention and mass fragmentation differ significantly. For ANDA or SAR studies, use of a non-identical alkaloid compromises method reproducibility and data interpretation.

N-Ethyl-desoxy-veratramine Quantitative Differentiation Evidence


Cardiac Antiaccelerator Activity: N-Alkyl Homolog Comparison

In a systematic structure-activity relationship study, N-ethylveratramine exhibited intermediate antiaccelerator activity within the N-alkyl homologous series, falling between the lower activity of N-methylveratramine and the peak activity of N-n-butylveratramine, which achieved approximately 66.7% of veratramine's activity. The N-isobutyl derivative showed only one-tenth the activity of its straight-chain isomer [1]. This demonstrates that the N-ethyl substituent confers a distinct, non-interchangeable pharmacological profile compared to other N-alkyl homologs.

Cardiac Chronotropy
Head-to-head
Intermediate activity between N-methyl (low) and N-n-butyl (peak); N-n-butyl ~66.7% of veratramine
Reported N-alkyl SAR context; supports homolog-specific study design
Dog heart-lung preparation; isolated guinea pig atrium
Cardiovascular pharmacology Chronotropic agents Veratrum alkaloids

5'-Nucleotidase vs. Alkaline Phosphatase Inhibition

N-Ethyl-desoxy-veratramine (CHEMBL1814392) exhibits differential inhibition across phosphatase targets. It displays weak inhibition of bovine intestinal alkaline phosphatase with a Ki of 1,430 nM [1], but markedly stronger inhibition of rat ecto-5'-nucleotidase, showing a Ki of 101 nM and an IC₅₀ of 2,130 nM in transfected COS7 cells [2]. This approximately 14-fold difference in Ki values indicates target selectivity that is not shared across all veratrum alkaloids, underscoring the need for the specific derivative.

Phosphatase Selectivity
Cross-study
5′-Nucleotidase Ki = 101 nM; Alkaline phosphatase Ki = 1,430 nM (14.2-fold difference)
Supports phosphatase selectivity review for enzyme inhibition studies
Rat ecto-5′-nucleotidase (COS7); bovine intestinal alkaline phosphatase
Enzyme inhibition Phosphatase assays Nucleotide metabolism

Hedgehog Pathway: Des-oxy Modification vs. Veratramine

While N-Ethyl-desoxy-veratramine lacks direct published Hedgehog (Hh) inhibition data, its parent scaffold, veratramine, inhibits Hh signaling-dependent proliferation in NIH/3T3 cells at 8 μM . Importantly, veratramine does not act through the same Smoothened (Smo) antagonism mechanism as cyclopamine and does not share the same teratogenicity or toxicity profile [1]. The des-oxy modification in N-Ethyl-desoxy-veratramine (removal of the 3β-hydroxyl group present in veratramine) represents a key structural divergence that may further alter Hh pathway engagement, making it a distinct tool compound for probing non-Smo-mediated mechanisms.

Hedgehog Pathway
Class-level inference
Veratramine inhibits Hh-dependent proliferation at 8 μM (non-Smo mechanism); des-oxy analog direct data unavailable
Hh pathway engagement context; data to verify for this specific derivative
NIH/3T3 cell assay; distinct from cyclopamine Smo antagonism
Hedgehog signaling Cancer cell proliferation Teratogenicity

N-Ethyl-desoxy-veratramine Validated Application Scenarios


ANDA Method Development & Validation Reference Standard

N-Ethyl-desoxy-veratramine is supplied with detailed characterization data conforming to USP or EP guidelines, including GC-MS, NMR, and FTIR spectra [1]. It is specifically designated for use in analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) submissions or commercial pharmaceutical manufacturing [2]. This scenario is supported by its well-defined spectral fingerprint [1] and its established role as a reference standard in regulated analytical workflows.

Cardiac Chronotropy SAR: N-Alkyl Homolog Differentiation

For investigators examining structure-activity relationships of veratrum alkaloid antiaccelerator activity, N-Ethyl-desoxy-veratramine serves as an intermediate-potency reference point within the N-alkyl series [1]. Its activity profile, situated between the low activity of N-methyl and the peak activity of N-n-butyl homologs, makes it essential for establishing SAR trends in dog heart-lung or isolated atrium models [1].

Phosphatase Selectivity Profiling: 5'-Nucleotidase vs. Alkaline Phosphatase

N-Ethyl-desoxy-veratramine demonstrates ~14-fold selectivity for rat ecto-5'-nucleotidase (Ki = 101 nM) over bovine intestinal alkaline phosphatase (Ki = 1,430 nM) [2]. This differential inhibition profile makes it a suitable tool compound for studies requiring selective modulation of 5'-nucleotidase without strong off-target alkaline phosphatase inhibition.

Application
Selection Property
Validation Focus
ANDA Method Development & Validation
Validated spectral fingerprint (GC-MS, NMR, FTIR) and regulatory-compliant characterization
Retention time, fragmentation pattern, and spectral match in analytical workflows
Cardiac Chronotropy SAR Studies
Intermediate N-alkyl potency within veratrum alkaloid series
Chronotropic response in isolated tissue models; homolog differentiation
Phosphatase Selectivity Profiling
Differential 5′-nucleotidase vs. alkaline phosphatase inhibition
Target engagement ratio under standardized enzyme assay conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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